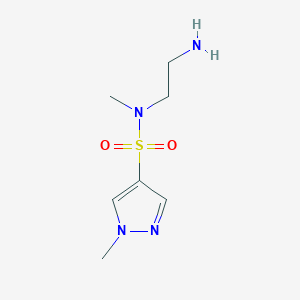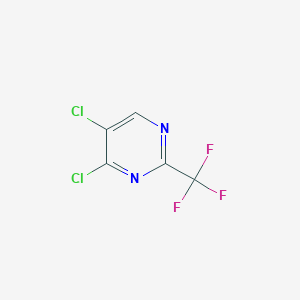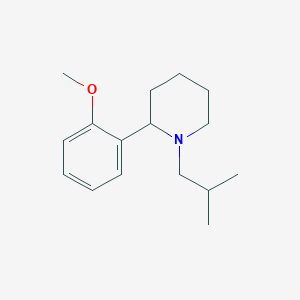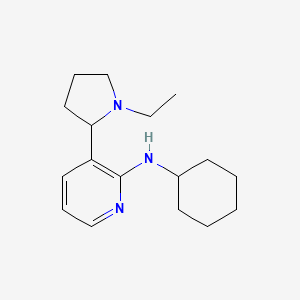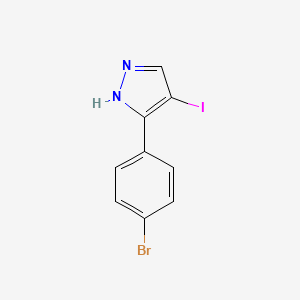
3-(4-Bromophenyl)-4-iodo-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)-4-iodo-1H-pyrazole is a heterocyclic organic compound that features both bromine and iodine substituents on a pyrazole ring. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development. The presence of bromine and iodine atoms in the compound can significantly influence its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-4-iodo-1H-pyrazole typically involves the formation of the pyrazole ring followed by the introduction of bromine and iodine substituents. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by halogenation reactions.
Cyclization: The initial step involves the reaction of hydrazine with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Iodination: The iodination step can be carried out using iodine or an iodine-containing reagent such as potassium iodide (KI) in the presence of an oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromophenyl)-4-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Electrophilic Substitution: Reagents such as bromine (Br2) or iodine (I2) in the presence of a catalyst.
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)-4-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a therapeutic agent.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Chemical Biology: The compound is used in chemical biology to study the effects of halogenated pyrazoles on biological systems.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromophenyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets in biological systems. The presence of bromine and iodine atoms can enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Another halogenated heterocycle with similar biological activities.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with potential neurotoxic effects.
4-Bromophenylacetic acid: A brominated aromatic compound used in various chemical reactions.
Uniqueness
3-(4-Bromophenyl)-4-iodo-1H-pyrazole is unique due to the presence of both bromine and iodine atoms, which can significantly influence its chemical reactivity and biological properties. This dual halogenation can enhance its potential as a versatile building block in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C9H6BrIN2 |
|---|---|
Peso molecular |
348.97 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-4-iodo-1H-pyrazole |
InChI |
InChI=1S/C9H6BrIN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |
Clave InChI |
PJGNILNWPBBZGV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=NN2)I)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



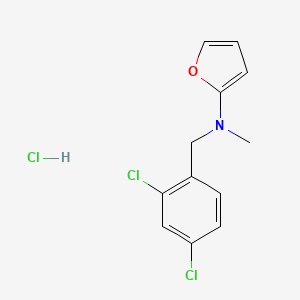

![Ethyl 3-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B11810446.png)

![N,8-Dimethylpyrido[2,3-d]pyridazin-5-amine](/img/structure/B11810452.png)
